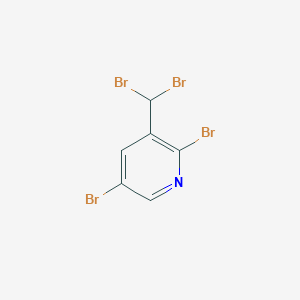

2,5-Dibromo-3-(dibromomethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3-(dibromomethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br4N/c7-3-1-4(5(8)9)6(10)11-2-3/h1-2,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNERJDZLGWWCLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(Br)Br)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preamble and Research Significance

Contextualizing Polyhalogenated Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine and its derivatives are fundamental heterocyclic compounds that are not only widespread in nature, forming the core of many alkaloids and vitamins, but are also indispensable raw materials in the production of pharmaceuticals, agrochemicals, and dyes. The introduction of multiple halogen atoms onto the pyridine ring significantly enhances its synthetic utility. Polyhalogenated pyridines are crucial building blocks in organic synthesis because the carbon-halogen bonds provide reactive sites for a wide range of chemical transformations. These compounds are frequently utilized as starting materials in nucleophilic substitution and cross-coupling reactions, which allows for the construction of highly substituted and intricate molecular structures.

Dihalo-substituted pyridines, in particular, are of great value in synthetic chemistry as they possess two reactive sites. This feature enables sequential and site-selective functionalization, opening pathways for the synthesis of a diverse array of polysubstituted pyridine derivatives. The ability to introduce various substituents at specific positions on the pyridine ring makes dihalo-pyridines powerful intermediates in the development of new drugs and functional materials. The reactivity of different halogens (e.g., iodine vs. bromine) can often be exploited in palladium-catalyzed cross-coupling reactions to achieve selective substitution.

Rationale for Investigating 2,5-Dibromo-3-(dibromomethyl)pyridine as a Key Synthetic Scaffold

The investigation into this compound as a key synthetic scaffold is rooted in the unique combination of reactive sites present in its structure. The compound features two bromine atoms on the electron-deficient pyridine ring and a dibromomethyl group at the 3-position. This trifunctional arrangement offers a rich platform for a variety of chemical modifications.

The bromine atoms at the 2- and 5-positions are susceptible to nucleophilic substitution, a common method for functionalizing the pyridine ring. Furthermore, these positions are amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The inherent electronic properties of the pyridine ring influence the reactivity of these positions, and conditions can often be tailored to achieve regioselective functionalization.

The dibromomethyl group at the 3-position introduces another layer of synthetic versatility. This group can be a precursor to an aldehyde functionality through hydrolysis, which can then participate in a wide range of subsequent reactions such as Wittig reactions, reductive aminations, and condensations. The free-radical bromination of a methyl group is a common method to introduce bromomethyl and dibromomethyl functionalities. daneshyari.combyjus.com For instance, the bromination of a methyl group on a pyridine ring can be achieved using N-bromosuccinimide (NBS) as a selective free-radical brominating agent. daneshyari.com

The strategic placement of these three reactive bromine atoms on the pyridine core makes this compound a highly attractive, albeit not extensively studied, building block for the synthesis of complex, multi-substituted pyridine derivatives with potential applications in medicinal chemistry and materials science.

Chemical Compound Data

Below are interactive tables detailing the properties of this compound and its immediate precursors.

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1875108-20-5 |

| Molecular Formula | C₆H₃Br₄N |

| Molecular Weight | 408.71 g/mol |

Table 2: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 2,5-Dibromo-3-(bromomethyl)pyridine (B1624478) | 61686-65-5 | C₆H₄Br₃N | 329.81 g/mol |

| 2,5-Dibromo-3-methylpyridine (B189406) | 3430-18-0 | C₆H₅Br₂N | 250.92 g/mol |

| 2-Amino-3-methyl-5-bromopyridine | --- | C₆H₇BrN₂ | 187.04 g/mol |

| 2-Amino-3-methylpyridine (B33374) | 1603-40-3 | C₆H₈N₂ | 108.14 g/mol |

| 2,5-Dibromopyridine (B19318) | 624-28-2 | C₅H₃Br₂N | 236.89 g/mol |

Synthesis of Precursor: 2,5-Dibromo-3-methylpyridine

A common and efficient route for the synthesis of 2,5-Dibromo-3-methylpyridine starts from the precursor 2-amino-3-methylpyridine. guidechem.com The process involves two main stages: a regioselective monobromination followed by a diazotization and subsequent Sandmeyer-type bromination reaction. chemicalbook.com

Protection and Bromination: The amino group of 2-amino-3-methylpyridine is first protected, often by acylation with acetic anhydride. guidechem.comgoogle.com This is followed by selective bromination at the 5-position of the pyridine ring.

Diazotization and Sandmeyer Reaction: The resulting 2-amino-3-methyl-5-bromopyridine is then subjected to diazotization in a strong acidic medium like hydrobromic acid at low temperatures (e.g., -5°C). guidechem.comgoogle.com The diazonium salt is then converted to the dibromo product in the presence of a bromine source such as cuprous bromide. guidechem.comgoogle.com

Synthetic Pathways and Mechanistic Considerations for 2,5 Dibromo 3 Dibromomethyl Pyridine and Its Precursors

Regioselective Halogenation of the Pyridine (B92270) Nucleus

The introduction of halogen atoms onto a pyridine ring significantly enhances its synthetic utility, providing reactive sites for further chemical transformations such as cross-coupling and nucleophilic substitution reactions. However, the electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, often requiring harsh conditions that can lead to a lack of selectivity. nih.gov Therefore, regioselective methods are paramount for the controlled synthesis of specific isomers like 2,5-dibromopyridine (B19318) derivatives.

Methodologies for the Introduction of Bromine Atoms at C2 and C5 Positions

Direct bromination of pyridine typically yields 3-bromopyridine (B30812) and 3,5-dibromopyridine (B18299) under severe conditions, making the synthesis of 2,5-disubstituted isomers challenging via this route. scribd.comresearchgate.net Consequently, multi-step, directed strategies are employed to achieve the desired 2,5-dibromo substitution pattern with high regioselectivity.

The most effective and widely reported method for synthesizing the 2,5-dibrominated pyridine core, specifically for the precursor 2,5-dibromo-3-methylpyridine (B189406), begins with an activated pyridine derivative such as 2-amino-3-methylpyridine (B33374). guidechem.comchemicalbook.comgoogle.com This approach leverages the powerful directing effect of the amino group and culminates in a Sandmeyer reaction to install the second bromine atom.

The general sequence is as follows:

Protection/Activation: The synthesis often commences with the protection of the amino group of 2-amino-3-methylpyridine, for instance, through acylation with acetic anhydride. guidechem.comgoogle.com This step moderates the reactivity of the starting material.

Electrophilic Bromination at C5: The C2-amino group (or its acylated form) is a strong ortho-, para-director. This directs the electrophilic bromination selectively to the C5 position (para to the amino group), yielding 2-amino-5-bromo-3-methylpyridine (B22881). google.comyoutube.com

Diazotization and Sandmeyer Reaction: The crucial final step involves the conversion of the C2-amino group into a diazonium salt using sodium nitrite (B80452) in a strong acid like hydrobromic acid (HBr). chemicalbook.comchemicalbook.com This intermediate is then subjected to a Sandmeyer reaction, where it is displaced by a bromide ion, typically catalyzed by copper(I) bromide (CuBr), to afford the final 2,5-dibromo-3-methylpyridine product. guidechem.comgoogle.com

An alternative strategy involves starting with 2-hydroxypyridine, which undergoes regioselective bromination to give 2-hydroxy-5-bromopyridine, followed by the replacement of the hydroxyl group with bromine. patsnap.com

The success of the directed synthesis of 2,5-dibromopyridine derivatives is highly dependent on the strict control of reaction parameters. The diazotization and Sandmeyer steps are particularly sensitive.

Temperature: Low temperatures, typically between -15 °C and 10 °C, are critical during the formation and reaction of the diazonium salt to prevent its premature decomposition, which would lead to side products and reduced yields. chemicalbook.comgoogle.comchemicalbook.com

Reagents: The choice of brominating agent (e.g., elemental bromine or N-Bromosuccinimide), acid (HBr), and catalyst (CuBr) directly impacts the reaction's efficiency. chemicalbook.comgoogle.compatsnap.com

Stoichiometry and pH: Precise control over the amounts of reagents is essential for maximizing yield and purity. The reaction is typically concluded by neutralizing the acidic mixture to isolate the final product. guidechem.comgoogle.com

The following table summarizes typical conditions and reported yields for the synthesis of the key precursor, 2,5-dibromo-3-methylpyridine.

Strategies for Mitigating Polybromination and Byproduct Formation

Direct halogenation of an unactivated pyridine ring is often unselective and can lead to mixtures of polyhalogenated products. acs.orgyoutube.com The primary strategy to circumvent this is the use of a directed, multi-step synthesis as described previously. By starting with a pyridine ring bearing a powerful directing group like an amine, the first bromination is precisely controlled. youtube.com The subsequent conversion of this directing group into the second bromine atom via the Sandmeyer reaction ensures the desired 2,5-substitution pattern is achieved without the formation of other isomers. chemicalbook.comgoogle.com

Careful purification at intermediate stages, such as recrystallization, is also employed to remove any minor isomers or byproducts that may have formed, ensuring the purity of the material for subsequent steps. chemicalbook.compatsnap.com

Methodologies for Introducing the Dibromomethyl Moiety at the C3 Position

Once the 2,5-dibromo-3-methylpyridine precursor is obtained, the final step is the conversion of the C3-methyl group into a dibromomethyl group. This transformation is achieved via a free-radical halogenation reaction at the benzylic-like position of the pyridine ring.

Radical Bromination Pathways of Alkyl-Substituted Pyridines

The side-chain bromination of alkyl-substituted pyridines proceeds through a free-radical mechanism, a process known as the Wohl-Ziegler reaction when N-Bromosuccinimide (NBS) is used. wikipedia.orgorganic-chemistry.org NBS is the preferred reagent as it provides a low, steady concentration of elemental bromine (Br₂) and bromine radicals (Br•), which favors the desired radical substitution over electrophilic addition to the aromatic ring. masterorganicchemistry.comyoutube.com

The mechanism involves three key stages: byjus.comnumberanalytics.com

Initiation: The reaction is initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by irradiation with UV light. wikipedia.org The resulting radicals react with NBS to generate the initial bromine radical (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the C3-methyl group to form a resonance-stabilized pyridyl-methyl radical and hydrogen bromide (HBr). youtube.comnumberanalytics.com This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, which continues the chain reaction. masterorganicchemistry.com To achieve dibromination, this process is repeated on the newly formed bromomethyl group.

Termination: The reaction ceases when radicals combine with each other. byjus.com

The formation of dibromomethyl derivatives is a known outcome of radical bromination and can be favored by adjusting the reaction conditions, such as using a stoichiometric excess of NBS (≥2 equivalents) relative to the alkyl-substituted pyridine. sci-hub.sechemindigest.com

Table of Mentioned Compounds

Selection of Brominating Agents and Initiators

The choice of brominating agent and initiator is critical in directing the bromination to either the pyridine ring or the alkyl side chain. For the bromination of the methyl group on the pyridine ring, radical bromination is the preferred method. N-bromosuccinimide (NBS) is a commonly employed reagent for this purpose due to its ability to provide a low, constant concentration of bromine, which favors radical substitution over electrophilic addition. daneshyari.commasterorganicchemistry.comyoutube.com The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by using a light source. daneshyari.comresearchgate.net These initiators facilitate the homolytic cleavage of the N-Br bond in NBS, generating the bromine radical necessary for the chain reaction to proceed. masterorganicchemistry.com

For the bromination of the pyridine ring itself, electrophilic bromination is required. However, the pyridine ring is electron-deficient and thus deactivated towards electrophilic substitution. gcwgandhinagar.comwikipedia.org To overcome this, harsher conditions or more reactive brominating agents are often necessary. Molecular bromine (Br₂) in the presence of a strong acid like oleum (B3057394) (sulfur trioxide in concentrated sulfuric acid) can be used, often at elevated temperatures. gcwgandhinagar.com Alternative brominating agents include pyridinium (B92312) bromide-perbromide and γ-picolinium bromochromate (γ-PBC), which can offer improved regioselectivity. mdpi.comorientjchem.org

| Bromination Type | Typical Reagent(s) | Initiator/Catalyst | Target Site |

| Radical Bromination | N-bromosuccinimide (NBS) | AIBN, Benzoyl Peroxide, Light | Alkyl side chain |

| Electrophilic Bromination | Bromine (Br₂) | Oleum, Acetic Acid | Pyridine ring |

| Alternative Electrophilic | Pyridinium bromide-perbromide | - | Pyridine ring |

| Alternative Electrophilic | γ-picolinium bromochromate (γ-PBC) | - | Pyridine ring |

Control of Degree of Bromination (Mono-, Di-, Tribromination of Alkyl Groups)

Controlling the extent of bromination on the methyl group is a significant challenge in the synthesis of 2,5-dibromo-3-(dibromomethyl)pyridine. The formation of mono-, di-, or tribrominated products is highly dependent on the reaction conditions, including the stoichiometry of the brominating agent, reaction time, and temperature. daneshyari.com Achieving the desired dibromomethyl group requires careful optimization of these parameters.

Research has shown that the reactivity of the methyl group changes with each successive bromination. The introduction of an electron-withdrawing bromine atom deactivates the remaining C-H bonds, making subsequent brominations progressively more difficult. To achieve higher degrees of bromination, an excess of the brominating agent and longer reaction times are typically necessary. For instance, the reaction of 4-picoline with NBS has been reported to yield the fully brominated 4-(tribromomethyl)pyridine. daneshyari.com Conversely, limiting the amount of NBS can favor the formation of monobrominated products. daneshyari.com Precise control to stop at the dibromination stage for the 3-methyl group requires meticulous adjustment of the reaction conditions.

Precursor Synthesis of 3-Methylpyridine Derivatives

The synthesis of this compound often starts from a more readily available precursor, 2,5-dibromo-3-methylpyridine. One common route to this precursor begins with 2-amino-3-methylpyridine. google.comguidechem.com This method involves a two-step process: regioselective bromination followed by a Sandmeyer reaction.

Initially, the 2-amino-3-methylpyridine is treated with a brominating agent. To control the regioselectivity and moderate the reactivity, the amino group is often first protected, for example, by acylation with acetic anhydride. google.comguidechem.com This directs the bromination to the 5-position of the pyridine ring. The subsequent step is the Sandmeyer reaction, a reliable method for converting aromatic amines into halides via diazonium salts. The 2-amino-5-bromo-3-methylpyridine intermediate is treated with a nitrite source, such as sodium nitrite, in a strong acidic medium like hydrobromic acid, to form the diazonium salt. chemicalbook.com This salt is then decomposed in the presence of a bromine source, often cuprous bromide, to yield 2,5-dibromo-3-methylpyridine. google.comguidechem.com

| Precursor | Reagents | Key Intermediate | Final Product |

| 2-Amino-3-methylpyridine | 1. Acetic anhydride, Bromine2. Sodium nitrite, Hydrobromic acid, Cuprous bromide | 2-Amino-5-bromo-3-methylpyridine | 2,5-Dibromo-3-methylpyridine |

Chemo- and Regioselectivity in Alkyl Bromination Adjacent to Pyridine

The chemo- and regioselectivity of alkyl bromination adjacent to a pyridine ring are influenced by both electronic and steric factors. The nitrogen atom in the pyridine ring is deactivating through its inductive effect, which can influence the reactivity of adjacent alkyl groups. daneshyari.com In the free radical bromination of unsymmetrical dimethylpyridines, bromination tends to occur on the methyl group that is furthest from the nitrogen atom. daneshyari.com

For 3-methylpyridine, the methyl group is at a position meta to the nitrogen. Studies on the free radical bromination of picolines have shown conflicting results regarding the reactivity of the 3-methyl group. daneshyari.com Some studies suggest it is less reactive than the 2- and 4-methyl groups, while others indicate it can be brominated, albeit sometimes in low yield. daneshyari.com This variability highlights the subtle interplay of electronic effects and the stability of the resulting benzylic-type radical intermediate. The presence of other substituents on the pyridine ring, such as the bromine atoms in 2,5-dibromo-3-methylpyridine, will further modulate the reactivity of the methyl group towards radical bromination.

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, each with its own advantages and challenges.

Sequential Halogenation and Alkyl Bromination Strategies

A common and logical approach is a sequential strategy. This involves first synthesizing the 2,5-dibromo-3-methylpyridine precursor as described previously. This precursor then undergoes radical bromination of the methyl group to introduce the two additional bromine atoms. This linear sequence allows for a step-by-step construction of the target molecule.

Example of a Sequential Synthesis:

Ring Bromination: 2-Amino-3-methylpyridine → 2-Amino-5-bromo-3-methylpyridine

Sandmeyer Reaction: 2-Amino-5-bromo-3-methylpyridine → 2,5-Dibromo-3-methylpyridine

Side-Chain Bromination: 2,5-Dibromo-3-methylpyridine → this compound

Alternative Bromination Methods (e.g., Electrophilic, Metal-Mediated)

While radical bromination is standard for the methyl group, alternative methods for ring bromination exist. Electrophilic bromination of pyridine itself is difficult due to the electron-deficient nature of the ring. gcwgandhinagar.comwikipedia.org However, the reactivity can be enhanced by converting the pyridine to its N-oxide. gcwgandhinagar.comwikipedia.org This modification activates the ring, particularly at the 2- and 4-positions, for electrophilic substitution. wikipedia.orgresearchgate.net After bromination, the N-oxide can be deoxygenated.

Metal-mediated reactions offer another avenue for the regioselective functionalization of pyridines. znaturforsch.com Directed ortho-metalation, using organolithium reagents, can facilitate the introduction of substituents at specific positions. acs.org Halogen-metal exchange reactions are also powerful tools for creating functionalized pyridine intermediates that can then be further elaborated. znaturforsch.com For instance, a bromopyridine can undergo a lithium-halogen exchange, and the resulting lithiated pyridine can then react with an electrophile. While these methods offer high regioselectivity, they often require strictly anhydrous conditions and cryogenic temperatures. acs.org

Synthetic Challenges and Optimization for Target Compound Formation

The synthesis of this compound is primarily challenged by the selective introduction of two bromine atoms onto the methyl group of the precursor, 2,5-dibromo-3-methylpyridine, without further substitution or the formation of significant side products. The presence of two electron-withdrawing bromine atoms on the pyridine ring can influence the reactivity of the methyl group in the subsequent radical bromination step.

The key transformation is the free-radical bromination of the benzylic-like methyl group. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. The generally accepted mechanism for this type of reaction, often referred to as the Wohl-Ziegler reaction, involves the homolytic cleavage of the bromine source to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic-type radical. This radical then reacts with a bromine source (either NBS or Br2 generated in situ) to form the brominated product and another bromine radical, thus propagating the chain reaction. scientificupdate.com

A significant challenge in the synthesis of this compound is controlling the degree of bromination. The reaction can potentially yield a mixture of 2,5-dibromo-3-(bromomethyl)pyridine (B1624478) (monobrominated), the desired this compound (dibrominated), and 2,5-dibromo-3-(tribromomethyl)pyridine (tribrominated). The statistical distribution of these products is a major hurdle.

Key Synthetic Challenges:

Over-bromination: The primary challenge is to prevent the reaction from proceeding to the tribrominated product. Once the first bromine atom is introduced, the electron-withdrawing nature of the bromine can deactivate the remaining C-H bonds on the methyl group, but often not enough to completely halt further reaction.

By-product Formation: Besides the different degrees of bromination of the methyl group, other side reactions can occur. These may include bromination on the pyridine ring, although this is less likely under radical conditions and on a deactivated ring. Impurities in the starting material or reagents can also lead to undesired by-products.

Reaction Control: The exothermic nature of radical brominations requires careful temperature control to prevent runaway reactions and ensure selectivity. scientificupdate.com

Purification: The separation of the desired dibrominated product from the mono- and tri-brominated analogues, as well as any unreacted starting material, can be challenging due to their similar physical properties.

Optimization Strategies:

To address these challenges, several parameters of the reaction can be optimized. The goal is to fine-tune the conditions to favor the formation of the dibrominated product.

Stoichiometry of the Brominating Agent: The molar ratio of the brominating agent (e.g., NBS) to the substrate (2,5-dibromo-3-methylpyridine) is a critical factor. Using approximately two equivalents of the brominating agent is a logical starting point for achieving dibromination. However, the exact stoichiometry often needs to be determined empirically to maximize the yield of the desired product while minimizing the formation of the tribrominated species. A patent for the bromination of pyridine derivatives suggests that using less than one equivalent of the brominating agent can help to avoid side products. google.com

Choice of Brominating Agent: While NBS is a common choice, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can also be used. nih.govnih.gov DBDMH contains two bromine atoms per molecule and can sometimes offer better selectivity and reactivity. nih.gov

Reaction Time and Temperature: Careful monitoring of the reaction progress is essential. Stopping the reaction at the optimal time can prevent further bromination. The reaction temperature also plays a crucial role; lower temperatures can increase selectivity but may require longer reaction times or the use of a more potent initiation method. researchgate.net

Solvent: The choice of solvent can influence the reaction's outcome. Non-polar solvents like carbon tetrachloride (historically used but now largely phased out due to toxicity), cyclohexane, or chlorobenzene (B131634) are typically employed for radical brominations. scientificupdate.comgoogle.com

Initiator Concentration: The amount of radical initiator (e.g., AIBN) can affect the rate of the reaction. A sufficient concentration is needed to initiate the chain reaction effectively, but an excess can lead to uncontrolled reactions and the formation of by-products.

Table of Research Findings on Benzylic Bromination Optimization:

| Parameter | Variation | Observation | Reference |

| Brominating Agent | N-Bromosuccinimide (NBS) vs. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | DBDMH can increase the reaction rate dramatically and lead to exclusive benzylic bromination in some cases. | nih.gov |

| Stoichiometry | Using less than 1 equivalent of brominating agent (DBDMH) | Can avoid the formation of side products in the bromination of certain pyridine derivatives. | google.com |

| Reaction Conditions | Flow chemistry vs. batch processing | Continuous flow can offer better control over reaction parameters like temperature and time, potentially leading to higher yields and selectivity. | researchgate.net |

| Solvent | Apolar solvents (e.g., CCl4, cyclohexane) | Generally favored for radical brominations to minimize ionic side reactions. | scientificupdate.com |

| Additives | Lewis acids (e.g., ZrCl4) with DBDMH | Can catalyze benzylic bromination efficiently under mild conditions, proceeding via a radical pathway. | nih.gov |

By systematically optimizing these parameters, it is possible to enhance the yield and purity of the target compound, this compound, making its synthesis more efficient and scalable.

Reactivity and Mechanistic Investigations of 2,5 Dibromo 3 Dibromomethyl Pyridine

Reactivity Profiles of the Pyridine (B92270) Core Halogens (C2 and C5)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further intensified by the presence of electron-withdrawing bromine atoms at the C2 and C5 positions, as well as the dibromomethyl group at C3. This electronic landscape makes the pyridine core susceptible to nucleophilic attack and enables a variety of transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated pyridines. wikipedia.orgyoutube.com Unlike typical SN2 reactions, which are sterically hindered on an aromatic ring, the SNAr mechanism involves the addition of a nucleophile to the ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (a halide). wikipedia.orglibretexts.org

The rate and feasibility of SNAr reactions are heavily influenced by the substituents on the aromatic ring. lumenlearning.comlibretexts.org For a reaction to proceed, the aromatic ring must be electron-poor, a condition that is met and enhanced in 2,5-Dibromo-3-(dibromomethyl)pyridine.

Electron-Withdrawing Groups: The bromine atoms at C2 and C5, and particularly the dibromomethyl group at C3, are strong electron-withdrawing groups. libretexts.org They decrease the electron density of the pyridine ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. masterorganicchemistry.comfishersci.co.uk This activation is crucial for stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.orgmasterorganicchemistry.com The more effectively this intermediate is stabilized, the faster the reaction proceeds. masterorganicchemistry.com

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing and contributes significantly to the activation of the ring towards nucleophilic attack. wikipedia.orgwikipedia.org It helps to delocalize the negative charge of the Meisenheimer intermediate, especially when the attack occurs at the ortho (C2) or para (C4/C6) positions relative to the nitrogen. wikipedia.org

In dihalogenated pyridines like this compound, the position of nucleophilic attack is not random. The regioselectivity is governed by the electronic properties of the ring and its substituents.

Positional Activation: The positions most activated towards nucleophilic attack on a pyridine ring are C2, C4, and C6, as the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.orgwikipedia.org In 2,5-dibromopyridine (B19318) systems, the C2 position is generally more reactive than the C5 position towards nucleophiles. The proximity of the C2-bromine to the ring nitrogen makes it a more favorable site for substitution.

Substituent Influence: The dibromomethyl group at C3 further influences this regioselectivity. Its strong electron-withdrawing nature enhances the electrophilicity of the adjacent C2 and C4 positions. However, since C4 is not halogenated in this specific molecule, the primary site for SNAr is the C2 position, followed by the less activated C5 position. Steric hindrance from the bulky dibromomethyl group could also play a role in directing the nucleophile. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions at C2 and C5

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with palladium-catalyzed reactions being particularly prevalent. researchgate.netrsc.org For dihalogenated pyridines, these reactions can often be performed selectively at one of the halogenated sites. acs.orgnih.gov

The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com It is favored for its mild reaction conditions and tolerance of various functional groups. nih.govmdpi.com

The general mechanism involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.orgyoutube.com

In the context of 2,5-dibromopyridine derivatives, selective coupling is often achievable. The C2-Br bond is typically more reactive than the C5-Br bond in palladium-catalyzed couplings due to the electronic influence of the pyridine nitrogen. acs.org This allows for the stepwise introduction of different aryl or alkyl groups.

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Dihalopyridines This table presents typical conditions and is for illustrative purposes. Actual results depend on the specific substrates and catalyst system.

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Selectivity |

|---|---|---|---|---|---|

| 2,5-Dihalopyridine | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ or Na₂CO₃ | Dioxane/Water or Toluene | Predominantly C2 coupling |

| 2,5-Dihalopyridine | Alkylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | THF or DME | C2/C5 mixture, dependent on conditions |

Besides the Suzuki reaction, other cross-coupling methods are also applicable to dihalopyridines, each offering unique advantages.

Stille Coupling: This reaction pairs an organic halide with an organotin compound (stannane), catalyzed by palladium. numberanalytics.comorganic-chemistry.org While effective and versatile, the toxicity of organotin reagents is a significant drawback. organic-chemistry.orglibretexts.org The reaction is valuable for creating complex molecules and can be applied to synthesize fused pyridine systems. researchgate.net

Sonogashira Coupling: This method specifically forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a cornerstone for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org In dihalopyridines, selectivity is generally observed for the more reactive halide position. libretexts.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their boron and tin counterparts, which can be advantageous, but they are also more sensitive to air and moisture. wikipedia.orgresearchgate.net This method shows excellent functional group tolerance and is a powerful tool for preparing complex bipyridine structures. orgsyn.orgnih.gov

Table 2: Overview of Cross-Coupling Reactions on Dihalopyridines

| Coupling Reaction | Organometallic Reagent | Key Features | Typical Catalyst System |

|---|---|---|---|

| Stille | R-Sn(Alkyl)₃ | Tolerates many functional groups; toxic reagents. libretexts.orgwikipedia.org | Pd(PPh₃)₄ |

| Sonogashira | R-C≡C-H | Forms C(sp²)-C(sp) bonds; mild conditions. youtube.comrsc.org | PdCl₂(PPh₃)₂ / CuI / Amine Base |

| Negishi | R-Zn-X | High reactivity; moisture sensitive reagents. researchgate.netorgsyn.org | Pd(PPh₃)₄ or Ni(dppe)Cl₂ |

Palladium-Catalyzed C-H Activation and Functionalization

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the two C-Br bonds on the pyridine ring are the primary sites for such transformations, most notably the Suzuki-Miyaura coupling. wikipedia.orgsigmaaldrich.com

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle that begins with the oxidative addition of a Pd(0) species to the aryl halide. wikipedia.orglibretexts.org This is followed by transmetalation with an organoboron reagent in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

In the case of dihalogenated pyridines, regioselectivity is a key consideration. Studies on related 2,5-dibromopyridine systems indicate that the C2-Br bond is typically more reactive towards oxidative addition than the C5-Br bond. This preference is attributed to the electronic influence of the ring nitrogen, which makes the C2 position more electrophilic. For example, in the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, the reaction occurs selectively at the C5-bromo position, demonstrating the feasibility of functionalizing specific sites on the pyridine ring. mdpi.com Similarly, systematic studies on 2,4-dibromopyridine (B189624) have shown that the C2 position is generally more reactive, though selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.netnih.gov

By carefully selecting the palladium catalyst, ligands, and reaction parameters, it is possible to achieve either mono- or di-functionalization of the pyridine core. This allows for the stepwise introduction of different aryl or vinyl groups, leading to the synthesis of complex, polysubstituted pyridine derivatives. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromopyridines

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | mdpi.com |

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | nih.gov |

| 2,4-Dibromopyridine | Arylboronic acid pinacol (B44631) ester | Pd(OAc)₂/4PPh₃ | K₂CO₃ | Toluene/H₂O | Selective for C2 | researchgate.net |

Directed Metalation and Metal-Halogen Exchange Processes at the Pyridine Ring

While directed ortho-metalation (DoM) is a powerful strategy for functionalizing aromatic rings, its application to this compound is superseded by the much faster metal-halogen exchange process. The presence of bromine atoms provides sites for facile exchange with strong organometallic bases like organolithium reagents.

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. mdpi.com The reaction rate typically follows the trend I > Br > Cl, making the C-Br bonds in the title compound highly susceptible to this transformation. When treated with an organolithium reagent such as n-butyllithium (n-BuLi) at low temperatures, one of the bromine atoms can be exchanged for a lithium atom.

The regioselectivity of this exchange is influenced by both electronic and steric factors. In many substituted pyridines, lithiation or exchange occurs preferentially at the C2 or C6 positions due to coordination of the lithium reagent with the pyridine nitrogen. However, the substituents already present on the ring play a decisive role. For 2,5-dibromopyridine derivatives, metal-halogen exchange often occurs at the C2 position. The resulting lithiated pyridine is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups onto the pyridine ring. This two-step sequence of metal-halogen exchange followed by electrophilic trapping is a cornerstone for the synthesis of highly functionalized pyridines.

Transformations of the Dibromomethyl Group at C3

The dibromomethyl group (-CHBr₂) at the C3 position is a versatile functional group capable of undergoing a range of transformations.

Nucleophilic Substitution Reactions at the Dibromomethyl Center

The benzylic-type carbon of the dibromomethyl group is electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via a sequential Sₙ2 mechanism, where one bromine atom is displaced, followed by the second. The reaction with bifunctional nucleophiles or with a single nucleophile under forcing conditions can lead to a variety of products. For instance, reaction with alkoxides (e.g., sodium methoxide) would be expected to yield the corresponding acetal, 2,5-dibromo-3-(dimethoxymethyl)pyridine. Similarly, reaction with thiols can produce dithioacetals, and primary or secondary amines can form aminals.

Hydrolysis and Related Transformations to Aldehyde Functionalities

One of the most common and synthetically useful transformations of a gem-dihalide, such as the dibromomethyl group, is its hydrolysis to an aldehyde. This reaction can be carried out under either acidic or basic conditions. chemistrysteps.comlibretexts.org The mechanism involves the initial substitution of one bromide with a hydroxyl group, forming a halohydrin intermediate. This intermediate is unstable and rapidly eliminates HBr to form the carbonyl group of the aldehyde. Alternatively, a second substitution can occur to form a gem-diol, which then dehydrates to the aldehyde. chemistrysteps.comlibretexts.org

This transformation provides a direct route to 2,5-dibromopyridine-3-carbaldehyde, a valuable synthetic intermediate. The aldehyde functionality can then be used in a multitude of subsequent reactions, such as Wittig reactions, reductive aminations, or further oxidation to a carboxylic acid.

Table 2: General Transformations of the Dibromomethyl Group

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | 2,5-Dibromopyridine-3-carbaldehyde |

| Nucleophilic Substitution | 2 eq. NaOMe | 2,5-Dibromo-3-(dimethoxymethyl)pyridine |

| Oxidation | KMnO₄, heat | 2,5-Dibromopyridine-3-carboxylic acid |

| Radical Reduction | Bu₃SnH, AIBN | 2,5-Dibromo-3-methylpyridine (B189406) |

Reductive and Oxidative Conversions of the Dibromomethyl Group

The dibromomethyl group can be subjected to both reduction and oxidation. Strong oxidizing agents, such as hot aqueous potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the side chain to a carboxylic acid. libretexts.orglibretexts.orgopenstax.orgpressbooks.pub This reaction proceeds via a complex radical mechanism at the benzylic position, ultimately cleaving the C-H and C-Br bonds to form 2,5-dibromopyridine-3-carboxylic acid. openstax.orgpressbooks.pub This transformation is robust for alkyl groups attached to aromatic rings, provided there is at least one benzylic hydrogen. libretexts.orgopenstax.org

Conversely, the dibromomethyl group can be reduced. Catalytic hydrogenation over a palladium catalyst (e.g., Pd/C) with a base to neutralize the HBr formed can reduce the group to a methyl group, yielding 2,5-dibromo-3-methylpyridine. nih.gov Alternatively, radical-mediated reductions using reagents like tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN) can also achieve this transformation.

Radical Reactions Involving the C3 Dibromomethyl Group

The C-Br bonds in the dibromomethyl group are relatively weak and can undergo homolytic cleavage when exposed to radical initiators (e.g., AIBN) or UV light. youtube.comyoutube.com This initiates a radical chain reaction. youtube.comyoutube.com The process begins with an initiation step, where the initiator generates a radical, which then abstracts a bromine atom from the dibromomethyl group to form a pyridyl-stabilized radical. youtube.comyoutube.com

This radical intermediate can then participate in propagation steps, such as reacting with a hydrogen atom donor (e.g., Bu₃SnH) for reduction, or adding across the double bond of an alkene to form a new C-C bond. The chain reaction is concluded by termination steps, where two radical species combine. youtube.comyoutube.com This reactivity opens pathways for various functionalizations at the C3 side chain that are distinct from the ionic pathways.

Intramolecular Reactivity and Regioselectivity Considerations in the Presence of Multiple Reactive Centers

The structure of this compound presents multiple reactive sites, primarily the four bromine atoms located at different positions. This structural feature raises important questions regarding selectivity in chemical transformations. The bromine atoms on the pyridine ring (C2 and C5) are aryl bromides, while those on the methyl group are benzylic-like bromides. Their distinct electronic environments lead to differential reactivity, which can be exploited for chemoselective functionalization.

The four bromine atoms in this compound can be classified into two distinct types: aryl bromides and benzylic-type bromides. This difference is the primary basis for achieving chemoselectivity in substitution and coupling reactions. The benzylic-type bromides of the dibromomethyl group are generally more susceptible to nucleophilic substitution (via SN1 or SN2 mechanisms) compared to the aryl bromides attached directly to the electron-deficient pyridine ring. uci.edu

Conversely, the aryl bromides at the C2 and C5 positions are more suitable for transformations involving organometallic intermediates, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling). researchgate.net The regioselectivity between the C2 and C5 positions in such reactions is governed by subtle electronic and steric effects. In related dihalopyridine systems, oxidative addition of the palladium catalyst, a key step in these coupling reactions, is often faster at the more electron-deficient carbon center. nih.govewha.ac.kr The presence of the electron-withdrawing dibromomethyl group at C3 significantly influences the electron density at the adjacent C2 and C5 positions, thereby controlling the regioselectivity of the coupling. For instance, in electrophilic aromatic substitution (EAS) reactions on pyridine, the ring carbons are generally electron-poor, but substitution is typically directed to the C3/C5 positions to avoid placing a positive charge on the electronegative nitrogen atom in the reaction intermediate. youtube.com While cross-coupling is not an EAS reaction, the underlying electronic properties of the ring are still crucial.

Table 1: Comparison of Bromine Atom Reactivity

| Position | Bromine Type | Expected Reactivity | Typical Reactions |

|---|---|---|---|

| -CHBr2 | Benzylic-like | High | Nucleophilic Substitution (SN1/SN2) |

| C2 | Aryl | Moderate | Palladium-Catalyzed Cross-Coupling |

| C5 | Aryl | Moderate | Palladium-Catalyzed Cross-Coupling |

The dibromomethyl group is a key functional handle whose reactions have significant stereochemical implications. The carbon atom of the dibromomethyl group is prochiral. Substitution of one of the two bromine atoms by a different nucleophile leads to the formation of a new chiral center. The stereochemical outcome of such a reaction is highly dependent on the reaction mechanism. utexas.edu

SN2 Mechanism : If the reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway, the nucleophile attacks the carbon atom from the side opposite to the leaving bromide ion (backside attack). uci.eduutexas.edu This process results in a predictable inversion of the stereochemical configuration at the carbon center. fiveable.me Primary and secondary alkyl halides typically favor this pathway, especially with strong, unhindered nucleophiles. uci.edufiveable.me

SN1 Mechanism : Alternatively, if the reaction follows a unimolecular nucleophilic substitution (SN1) mechanism, the reaction proceeds through a two-step process involving the initial departure of the bromide leaving group to form a planar, sp2-hybridized carbocation intermediate. libretexts.org The nucleophile can then attack this planar intermediate from either face with roughly equal probability. libretexts.org This lack of stereocontrol leads to the formation of a nearly 50:50 mixture of both enantiomers, a process known as racemization. libretexts.org

The choice between these pathways is influenced by factors such as the stability of the potential carbocation intermediate, the strength of the nucleophile, the nature of the solvent, and the reaction temperature. uci.edulibretexts.org Given that the dibromomethyl group is secondary and adjacent to an aromatic ring, both mechanisms could potentially be operative.

Computational and Theoretical Studies

Computational chemistry provides powerful tools for understanding the intrinsic properties and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) can elucidate electronic structure, predict reaction pathways, and rationalize observed selectivity.

Table 2: Representative Calculated Structural Parameters (based on analogue 2,6-bis(bromomethyl)pyridine)

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-C (ring) | 1.38 - 1.40 |

| Bond Length | C-N (ring) | 1.33 - 1.34 |

| Bond Length | C-Br | ~1.95 |

| Bond Angle | C-C-C (ring) | 118 - 121 |

| Bond Angle | C-C-Br | ~110.5 |

Data is illustrative, based on calculations for 2,6-bis(bromomethyl)pyridine (B1268884) using the B3LYP/6-311G(d,p) method. derpharmachemica.com

Another critical reactivity descriptor derived from DFT is the Molecular Electrostatic Potential (MEP) map. mdpi.commdpi.com The MEP illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the MEP would be expected to show negative potential (red/yellow) around the nitrogen atom's lone pair, indicating a site for protonation or coordination to Lewis acids. nih.gov Conversely, positive potential (blue) would be expected around the hydrogen atoms and, significantly, near the carbon atoms bonded to the electronegative bromine atoms, highlighting their susceptibility to nucleophilic attack. mdpi.com

Theoretical calculations can be employed to map the potential energy surfaces of reactions, thereby elucidating mechanistic pathways by identifying transition states and intermediates. researchgate.net For this compound, key transformations include nucleophilic substitution at the dibromomethyl carbon and cross-coupling at the ring carbons.

Nucleophilic Substitution: Computational studies can distinguish between SN1 and SN2 pathways by calculating the activation energies for both. nih.gov The SN2 pathway involves a single transition state where the nucleophile and leaving group are simultaneously bonded to the carbon atom. utexas.edu The SN1 pathway involves the formation of a high-energy carbocation intermediate, which would be a distinct minimum on the potential energy surface. libretexts.org

Palladium-Catalyzed Cross-Coupling: The mechanism for reactions like Suzuki or Stille coupling is a well-established catalytic cycle. Computational studies can model each step:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond (at C2 or C5). DFT can determine the activation barriers for insertion at each site to predict regioselectivity. nih.gov

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com

For this compound, the location and energy of these orbitals dictate its reactivity.

LUMO: The LUMO is expected to be localized primarily on the antibonding (σ*) orbitals of the C-Br bonds. This indicates that these positions are the most electrophilic sites and are susceptible to attack by nucleophiles. The relative energy and coefficients of the LUMO at the benzylic versus the aryl positions would determine the site of nucleophilic attack.

HOMO: The HOMO is likely to be associated with the π-system of the pyridine ring and the lone pair electrons on the nitrogen and bromine atoms. derpharmachemica.com This orbital's location indicates the molecule's nucleophilic/basic character and its sites of interaction with electrophiles. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. derpharmachemica.com A smaller gap generally implies higher reactivity. derpharmachemica.com DFT calculations can precisely determine these orbital energies and their spatial distribution.

Table 3: Representative FMO Properties (based on analogue 2,6-bis(bromomethyl)pyridine)

| Property | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | - | Relates to ionization potential, nucleophilicity |

| LUMO Energy | - | Relates to electron affinity, electrophilicity |

| HOMO-LUMO Gap | ~4.65 | Indicator of kinetic stability and reactivity derpharmachemica.com |

Data is illustrative, based on calculations for 2,6-bis(bromomethyl)pyridine. derpharmachemica.com

FMO analysis can successfully predict the outcomes of various reactions, including pericyclic reactions and nucleophilic/electrophilic substitutions. wikipedia.orgnih.gov

Advanced Spectroscopic and Analytical Characterization in Research

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2,5-Dibromo-3-(dibromomethyl)pyridine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A ¹H NMR spectrum would provide critical information about the number of different types of protons and their neighboring atoms. For this compound, the spectrum is expected to show two distinct signals for the aromatic protons on the pyridine (B92270) ring and one signal for the proton on the dibromomethyl group.

The proton at the C4 position would appear as a doublet, split by the adjacent proton at the C6 position.

The proton at the C6 position would also appear as a doublet, split by the C4 proton.

The single proton of the dibromomethyl group (-CHBr₂) would appear as a singlet.

The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom in the pyridine ring.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this molecule, six unique carbon signals are anticipated: five for the pyridine ring and one for the dibromomethyl group. The significant deshielding effect of the attached bromine atoms would cause the carbon atoms (C2, C5, and the dibromomethyl carbon) to appear at a lower field (higher ppm).

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structure.

COSY would show correlations between the coupled protons (C4-H and C6-H), confirming their adjacent positions on the ring.

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of all ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on established principles of NMR spectroscopy.

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| C4-H | ¹H NMR | ~8.0-8.4 | d (doublet) |

| C6-H | ¹H NMR | ~8.6-8.9 | d (doublet) |

| -CHBr₂ | ¹H NMR | ~6.5-7.0 | s (singlet) |

| Pyridine Carbons (C2-C6) | ¹³C NMR | ~120-155 | 5 distinct signals |

| -CHBr₂ Carbon | ¹³C NMR | ~30-40 | 1 signal |

Confirmation of Molecular Formula and Purity via High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and purity of this compound. This technique measures the mass-to-charge ratio (m/z) of ions with extremely high precision, allowing for the determination of a molecule's exact mass.

For a molecule with the formula C₆H₄Br₃N, HRMS can distinguish its mass from other molecules with the same nominal mass but different elemental compositions. The presence of three bromine atoms creates a highly characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This unique pattern serves as a definitive signature for the presence of three bromine atoms in the molecule. The calculated monoisotopic mass for C₆H₄⁷⁹Br₂⁸¹BrN is approximately 329.815 Da. chemsrc.com Any deviation from the calculated exact mass in an experimental HRMS reading would be in the range of parts per million (ppm), providing strong evidence for the correct molecular formula.

Structural Analysis by X-ray Diffraction (XRD) for Crystalline Derivatives

X-ray Diffraction (XRD) is the gold standard for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. While XRD analysis would be performed on a suitable crystalline derivative of this compound, it provides unparalleled detail about bond lengths, bond angles, and intermolecular interactions.

In a related compound, 2,5-Dibromopyridine (B19318), XRD studies have revealed how molecules pack in the crystal lattice, identifying key intermolecular forces such as C-H⋯N hydrogen bonds and Br⋯Br interactions that stabilize the structure. nih.gov For a crystalline form of this compound, XRD would similarly map its solid-state conformation and packing, providing conclusive proof of its structure. This technique is also crucial for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Spectroscopic Techniques for Monitoring Reaction Progress (Infrared Spectroscopy, UV-Visible Spectroscopy)

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for monitoring the progress of the synthesis of this compound. It works by detecting the vibrations of functional groups within a molecule. During the synthesis, which may involve the bromination of a precursor like 2,5-Dibromo-3-methylpyridine (B189406), IR spectroscopy can track the disappearance of the C-H stretching vibrations of the starting methyl group (around 2900-3000 cm⁻¹) and the appearance of the characteristic C-Br stretching vibration (typically below 800 cm⁻¹). Key vibrations for the final product would include aromatic C=C and C=N stretching in the 1400-1600 cm⁻¹ region.

UV-Visible Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to its electronic transitions. The pyridine ring is a chromophore that absorbs UV light. Changes in substitution on the ring, such as the introduction of bromine atoms, will alter the energy of these electronic transitions and thus shift the absorption maximum (λ_max). This technique can be used to monitor the conversion of reactants to products by observing the change in the UV-Vis spectrum over time.

Chromatographic Methods for Purification and Analysis (High-Performance Liquid Chromatography, Gas Chromatography, Thin-Layer Chromatography)

Chromatography encompasses a set of laboratory techniques used to separate mixtures, making it vital for both the purification of this compound and the analysis of its purity.

Thin-Layer Chromatography (TLC): TLC is a quick, inexpensive, and widely used technique to monitor the progress of a chemical reaction. mercer.edugoogle.comnih.gov A small spot of the reaction mixture is placed on a silica-coated plate, which is then developed in a suitable solvent system. The starting materials and the product will travel up the plate at different rates (indicated by their Rf values), allowing a researcher to visually assess when the reaction is complete. mercer.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for assessing the purity of the final compound and for preparative separation. sielc.com The sample is passed through a column packed with a stationary phase under high pressure. By using a detector (such as a UV detector), a chromatogram is produced where pure compounds appear as sharp, distinct peaks. The area of the peak is proportional to the concentration of the compound, allowing for quantitative purity analysis. Reverse-phase HPLC methods are commonly used for pyridine derivatives. sielc.com

Gas Chromatography (GC): For compounds that are sufficiently volatile and thermally stable, GC is an excellent method for purity analysis. researchgate.net The sample is vaporized and passed through a long column, and the components are separated based on their boiling points and interactions with the column's stationary phase. GC is often coupled with a mass spectrometer (GC-MS), providing both separation and identification of the components in a mixture. rsc.org

Future Research Directions and Unexplored Reactivity

Development of Novel Catalytic Transformations

The functionalization of 2,5-Dibromo-3-(dibromomethyl)pyridine is an area ripe for exploration, particularly through the application of modern catalytic methods.

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. rsc.org For this compound, two unfunctionalized C-H bonds remain on the pyridine (B92270) ring at the C-4 and C-6 positions. The development of catalytic systems for the selective activation of these sites is a significant future research direction.

Transition-metal and rare earth metal catalysis have been extensively used for the C-H functionalization of the pyridine ring, including alkylation, arylation, and borylation. beilstein-journals.org The electronic properties of the pyridine ring heavily influence the regioselectivity of these reactions. nih.gov In this compound, the strong electron-withdrawing effects of the two bromine atoms and the dibromomethyl group are expected to increase the acidity of the remaining C-H bonds, potentially facilitating their activation. nih.gov Research could focus on palladium, rhodium, or iron-based catalysts, which have shown efficacy in activating pyridine C-H bonds. beilstein-journals.orgnih.gov For instance, iron(I) complexes have been shown to cleave strong C-H bonds in various pyridine substrates at room temperature. nih.gov The challenge will lie in achieving high regioselectivity between the C-4 and C-6 positions, which may be controlled by the steric and electronic properties of the chosen catalyst and directing groups. nih.govbohrium.com

| Position | Electronic Influence | Steric Hindrance | Potential Catalytic Approach |

|---|---|---|---|

| C-4 | Activated by adjacent electron-withdrawing bromine and dibromomethyl groups. | Moderately hindered by the C-3 dibromomethyl and C-5 bromo substituents. | Palladium-catalyzed arylation, potentially favored due to electronic activation. nih.gov |

| C-6 | Activated by the ring nitrogen and the C-5 bromo substituent. | Less sterically hindered compared to the C-4 position. | Transition-metal catalysis (e.g., Iridium, Rhodium) that often favors ortho-functionalization to the nitrogen. beilstein-journals.orgnih.gov |

Traditional methods for synthesizing and functionalizing halogenated pyridines often involve hazardous reagents and generate significant waste. rasayanjournal.co.in Future research should prioritize the development of environmentally benign methods for this compound. Green chemistry principles can be applied to reduce the environmental impact through the use of safer solvents, catalytic processes, and energy-efficient techniques. rasayanjournal.co.inresearchgate.net

Key green approaches could include:

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times and improve yields for the synthesis of pyridine derivatives. nih.govijarsct.co.in Applying microwave irradiation to the bromination or subsequent functionalization reactions of the pyridine core could offer a more efficient and sustainable pathway. nih.gov

Solvent-Free Reactions : Performing reactions without a solvent or in green solvents like water or ethanol (B145695) minimizes the use of volatile organic compounds. rasayanjournal.co.inijpsonline.com Techniques like ball milling could be explored for solid-state reactions. rasayanjournal.co.in

Multicomponent Reactions (MCRs) : Designing one-pot syntheses where multiple starting materials react to form the target compound streamlines the process, reduces waste, and improves atom economy. rasayanjournal.co.inresearchgate.net An MCR approach to building the 2,5-dibromo-3-methylpyridine (B189406) core before a final selective bromination of the methyl group could be a viable green route.

| Parameter | Conventional Methods | Potential Green Chemistry Approaches |

|---|---|---|

| Solvents | Often use hazardous organic solvents. rasayanjournal.co.in | Water, ethanol, or solvent-free conditions. researchgate.netijpsonline.com |

| Energy Source | Conventional heating (reflux). nih.gov | Microwave irradiation, ultrasonication. rasayanjournal.co.innih.gov |

| Reaction Time | Often several hours to days. nih.gov | Minutes to a few hours. nih.gov |

| Waste Generation | Multiple steps lead to more waste and byproducts. rasayanjournal.co.in | One-pot reactions and catalytic cycles minimize waste. rasayanjournal.co.inresearchgate.net |

| Safety | Use of toxic reagents and harsh conditions. rasayanjournal.co.in | Milder reaction conditions and less hazardous materials. researchgate.net |

Enantioselective and Diastereoselective Synthesis Utilizing Chiral Auxiliaries or Catalysts

The dibromomethyl group [-CHBr₂] at the C-3 position is a prochiral center. Substitution of one of the bromine atoms would create a chiral center, opening the door to a vast family of new chiral pyridine derivatives. These chiral molecules are highly valuable in medicinal chemistry and materials science. chemistryviews.orgresearchgate.net

Future research should focus on developing catalytic asymmetric methods to control the stereochemistry of reactions involving the dibromomethyl group. This could be achieved through:

Chiral Catalysts : The use of transition metals paired with chiral ligands is a powerful strategy for enantioselective synthesis. researchgate.netnumberanalytics.com For example, copper- or rhodium-based catalysts with chiral diphosphine ligands could potentially catalyze the enantioselective substitution of a bromine atom in the dibromomethyl group by various nucleophiles. researchgate.netnih.gov

Organocatalysis : Chiral small molecules, such as peptides or squaramides, can act as catalysts to induce enantioselectivity. chemistryviews.orgresearchgate.net These catalysts often operate under mild conditions and offer a metal-free alternative.

Chiral Auxiliaries : A chiral auxiliary could be temporarily attached to another part of the molecule to direct a stereoselective reaction at the dibromomethyl position, after which the auxiliary can be removed. numberanalytics.com

Furthermore, diastereoselective reactions could be explored by reacting the compound with chiral reagents to produce diastereomeric products that may be separable. nih.govacs.org

Applications in Flow Chemistry and Continuous Processing for Scalable Synthesis

The synthesis of polyhalogenated compounds like this compound often involves highly exothermic reactions and potentially hazardous reagents (e.g., liquid bromine). Flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing. sci-hub.semdpi.com

In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors. mdpi.com This allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purity. researchgate.net The small reactor volumes enhance safety by minimizing the amount of hazardous material present at any given time. mdpi.com

| Feature | Benefit | Relevance to Synthesis |

|---|---|---|

| Enhanced Safety | Minimizes the volume of hazardous reagents and intermediates at any one time. mdpi.com | Crucial for handling reagents like bromine and managing exothermic bromination reactions. |

| Precise Control | Superior control over temperature, pressure, and stoichiometry. researchgate.net | Can lead to higher selectivity and reduced formation of over-brominated or other byproducts. |

| Scalability | Production can be scaled up by running the system for longer periods. researchgate.net | Facilitates easier transition from laboratory-scale synthesis to industrial production. vcu.edu |

| Higher Yield & Purity | Improved mass and heat transfer often lead to cleaner reactions and better yields. mdpi.com | Reduces the need for extensive purification, lowering costs and waste. vcu.edu |

| Automation | Continuous processes can be automated for consistent production. sci-hub.se | Increases reproducibility and reduces the need for manual intervention. |

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The intersection of machine learning (ML) and chemistry is a rapidly advancing field with the potential to accelerate the discovery and development of new molecules and reactions. nih.gov For a molecule with multiple reactive sites like this compound, AI and ML tools can provide powerful predictive insights.

Future research could leverage these computational tools in several ways:

Reaction Outcome and Yield Prediction : ML models, trained on large datasets of chemical reactions, can predict the likely products and yields for the functionalization of this compound under various conditions. nips.ccresearchgate.net This can save significant time and resources by prioritizing experiments that are most likely to succeed.

Optimization of Reaction Conditions : AI algorithms can be used to explore the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature, concentration) to identify the optimal conditions for maximizing yield and selectivity. nih.gov

Discovery of Novel Synthetic Routes : Retrosynthesis programs powered by AI can propose novel and efficient synthetic pathways to the target molecule or its derivatives, potentially uncovering routes that a human chemist might overlook. nih.gov

Understanding Reactivity : By analyzing computational descriptors, ML models can help chemists understand the underlying factors that control the reactivity of different sites on the molecule, guiding the rational design of new transformations. acs.org For example, integrating heat-mapping algorithms can visualize which molecular substructures are most influential for a predicted outcome. acs.org

The application of these predictive technologies will be invaluable in navigating the complex reactivity of this compound and accelerating the development of its chemistry. rsc.org

Q & A

Q. What are the recommended synthetic routes for 2,5-Dibromo-3-(dibromomethyl)pyridine, and how do reaction conditions influence yield and purity?

The synthesis of brominated pyridines typically involves halogenation strategies, such as radical bromination or electrophilic substitution. For this compound, a stepwise approach is recommended:

- Direct bromination of the pyridine core using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to avoid over-bromination .

- Methyl group bromination via radical initiators (e.g., AIBN) in CCl₄, followed by purification using column chromatography to isolate the dibromomethyl derivative .

Key factors affecting yield include solvent polarity (prefer anhydrous DMF or CCl₄), stoichiometry (excess Br₂ may lead to byproducts), and reaction time optimization to prevent decomposition .

Q. What spectroscopic techniques are most effective for characterizing brominated pyridine derivatives, and what are common pitfalls in data interpretation?

- 1H/13C NMR : Use deuterated chloroform (CDCl₃) to resolve aromatic protons. Note that bromine’s quadrupolar effect can broaden signals; DEPT and HSQC experiments help assign carbons adjacent to Br .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are robust for structural determination, but twinning or poor crystal quality may require iterative refinement .

- Mass spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode is preferred, but bromine’s isotopic pattern (1:1:1 for Br₂) must be carefully analyzed to avoid misassignment .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation hazards (H335) .

- Waste disposal : Neutralize residual bromine with sodium thiosulfate before disposal to prevent environmental release .

Advanced Research Questions

Q. How does the presence of multiple bromine substituents influence the electronic structure and reactivity of pyridine derivatives in cross-coupling reactions?

Bromine’s electron-withdrawing effect deactivates the pyridine ring, reducing nucleophilic aromatic substitution (NAS) rates but enhancing Suzuki-Miyaura coupling efficiency. Key observations:

- Regioselectivity : The 3-(dibromomethyl) group sterically hinders coupling at the 2- and 5-positions, favoring reactions at the 4-position .

- Electronic effects : DFT calculations show decreased HOMO energy (-8.2 eV) compared to non-brominated analogs, increasing oxidative stability but requiring Pd(OAc)₂/XPhos catalysts for effective coupling .

Q. What strategies resolve contradictions in crystallographic data for brominated pyridines, particularly regarding bond-length discrepancies?

- Twinned data refinement : Use SHELXL’s TWIN and BASF commands to model overlapping lattices .

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve anomalous dispersion effects from bromine, aiding phase determination .

- Validation tools : Check CIF files with PLATON’s ADDSYM to detect missed symmetry, which may explain bond-length anomalies .

Q. How do steric and electronic factors of bromine substituents govern regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Steric effects : The 3-(dibromomethyl) group creates a congested environment, disfavoring attack at adjacent positions. For example, reactions with amines proceed at the 4-position with 75% yield versus <10% at the 2-position .

- Electronic effects : Bromine’s -I effect directs nucleophiles to the least electronegative position. Meta-directing effects dominate, but para-substitution can occur under high-temperature conditions (80°C) .

Q. What purification methods optimize yield and stability for this compound, given its sensitivity to light and moisture?

- Chromatography : Use silica gel with hexane/EtOAc (4:1) to minimize decomposition; avoid prolonged exposure to air .

- Recrystallization : Employ a mixed solvent system (toluene/hexane) under inert atmosphere (N₂/Ar) to prevent bromine loss .

- Storage : Store at 2–8°C in amber vials with desiccants (silica gel) to inhibit hydrolysis .

Methodological Challenges and Solutions

Q. How can researchers address conflicting reactivity data in literature for dibromomethyl-substituted pyridines?

- Control experiments : Replicate reported conditions while varying solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu). For example, TDAE-mediated reactions in DMF yield oxiranes (72%), while THF favors elimination byproducts .

- Computational modeling : Use Gaussian09 to simulate transition states and identify steric/electronic barriers not evident experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.